molecular formula C24H18ClNO4 B14978679 9-(4-chlorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-chlorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14978679
M. Wt: 419.9 g/mol
InChI Key: WDPDYDYJGYGLTB-UHFFFAOYSA-N
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Description

“9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the oxazin ring: This step may involve the reaction of the chromeno intermediate with an amine and a suitable oxidizing agent.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the oxazin ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the oxazin ring could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” would depend on its specific biological activity. Generally, compounds of this class may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[8,7-e][1,3]oxazin derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Phenyl-substituted chromeno derivatives: Compounds with phenyl groups attached to the chromeno core may have comparable chemical properties.

Uniqueness

The uniqueness of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorophenyl and 4-methoxyphenyl groups may impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H18ClNO4/c1-28-18-8-2-15(3-9-18)20-12-23(27)30-24-19(20)10-11-22-21(24)13-26(14-29-22)17-6-4-16(25)5-7-17/h2-12H,13-14H2,1H3

InChI Key

WDPDYDYJGYGLTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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